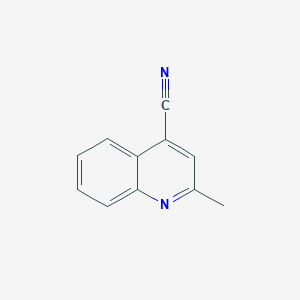

2-Methylquinoline-4-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQAMFFZNQIMHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349686 | |

| Record name | 2-methylquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29196-15-4 | |

| Record name | 2-methylquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Methylquinoline-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details a feasible multi-step synthetic route, including experimental protocols, and outlines the expected analytical characterization of the target molecule.

Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process starting from readily available reagents. The overall synthetic pathway involves the formation of a hydroxyquinoline intermediate, followed by chlorination and subsequent cyanation.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Methyl-4-hydroxyquinoline

The initial step involves the Conrad-Limpach reaction to synthesize the 2-methyl-4-hydroxyquinoline intermediate.

Experimental Protocol:

A detailed procedure for the synthesis of 2-methyl-4-hydroxyquinoline is available in Organic Syntheses[1]. The procedure involves the reaction of ethyl β-anilinocrotonate, which is prepared from aniline and ethyl acetoacetate.

-

In a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and an air condenser, place 150 mL of a high-boiling solvent such as Dowtherm.

-

Heat the solvent to reflux with stirring.

-

Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

-

Continue stirring and refluxing for 10–15 minutes after the addition is complete.

-

Allow the mixture to cool to room temperature, which will cause a yellow solid to separate.

-

Add approximately 200 mL of petroleum ether (b.p. 60–70°) and collect the solid on a Büchner funnel.

-

Wash the solid with 100 mL of petroleum ether.

-

After air-drying, the crude product can be purified by recrystallization from boiling water with decolorizing carbon to yield white, needle-like crystals of 2-methyl-4-hydroxyquinoline.

Table 1: Quantitative Data for the Synthesis of 2-Methyl-4-hydroxyquinoline

| Parameter | Value | Reference |

| Yield | 85-90% | [1] |

| Melting Point | 235–236 °C | [1] |

Step 2: Synthesis of 4-Chloro-2-methylquinoline

The second step is the chlorination of the hydroxyl group at the 4-position of the quinoline ring using phosphorus oxychloride (POCl₃).

Experimental Protocol:

While a specific protocol for 2-methyl-4-hydroxyquinoline is not detailed in the search results, a general procedure for the chlorination of similar hydroxyquinolones can be adapted[2].

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 2-methyl-4-hydroxyquinoline.

-

Add an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents.

-

Optionally, a catalytic amount of a base like N,N-dimethylaniline or pyridine can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The crude 4-chloro-2-methylquinoline can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of this compound

The final step is the introduction of the nitrile group at the 4-position via a Rosenmund-von Braun reaction, which involves the displacement of the chloro substituent with a cyanide group using copper(I) cyanide.

Experimental Protocol:

The Rosenmund-von Braun reaction is a well-established method for the synthesis of aryl nitriles from aryl halides[3][4][5]. A general procedure is as follows:

-

In a round-bottom flask, combine 4-chloro-2-methylquinoline and a slight excess of copper(I) cyanide (CuCN).

-

Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

Heat the reaction mixture to reflux (typically 150-200 °C) for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes and precipitate the product.

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography or recrystallization.

Characterization of this compound

The structure and purity of the synthesized this compound would be confirmed using various spectroscopic techniques. Although specific experimental data for the final product were not found in the search results, the expected characteristic signals are outlined below based on the analysis of its structure and data from similar compounds.

Caption: Analytical workflow for the characterization of this compound.

Physical and Chemical Properties

Table 2: Predicted Physical and Chemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈N₂ |

| Molecular Weight | 168.19 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in common organic solvents |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | δ (ppm): ~2.7 (s, 3H, -CH₃) 7.5-8.5 (m, 5H, Ar-H) |

| ¹³C NMR | δ (ppm): ~25 (-CH₃) ~117 (-C≡N) 120-160 (aromatic carbons) |

| IR | ν (cm⁻¹): ~2230-2210 (C≡N stretch) 3100-3000 (Ar C-H stretch) 1600-1450 (C=C and C=N stretch) |

| Mass Spec. | m/z: 168 [M]⁺ Fragmentation pattern showing loss of HCN and CH₃ |

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the data to identify chemical shifts, multiplicities, and coupling constants.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Alternatively, prepare a KBr pellet of the sample and acquire the spectrum.

-

Identify the characteristic absorption bands, particularly the nitrile stretch.

-

-

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into a mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Obtain the mass spectrum using an appropriate ionization technique (e.g., electron ionization - EI).

-

Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers should adapt and optimize the provided protocols based on their specific laboratory conditions and available equipment.

References

Physicochemical properties of 2-Methylquinoline-4-carbonitrile

An In-depth Technical Guide on the Physicochemical Properties of 2-Methylquinoline-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No. 29196-15-4). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on structured data presentation, detailed experimental methodologies, and visual workflows to support laboratory and in silico research.

Core Physicochemical Properties

This compound is a heterocyclic aromatic compound. Its fundamental properties are crucial for predicting its behavior in biological systems and for designing experimental protocols. While experimental data for some properties of this specific molecule are not widely published, computational predictions and data from closely related analogs provide valuable insights.

Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Data Type | Source |

| Identifier | |||

| CAS Number | 29196-15-4 | Experimental | [1][2] |

| Molecular | |||

| Molecular Formula | C₁₁H₈N₂ | - | [1][2] |

| Molecular Weight | 168.19 g/mol | Calculated | [1][2] |

| Lipophilicity | |||

| logP | 2.4149 | Computational | [1] |

| Structural/Topological | |||

| Topological Polar Surface Area (TPSA) | 36.68 Ų | Computational | [1] |

| Hydrogen Bond Acceptors | 2 | Computational | [1] |

| Hydrogen Bond Donors | 0 | Computational | [1] |

| Rotatable Bonds | 0 | Computational | [1] |

| Physical State | |||

| Melting Point | 96-98 °C | Experimental (for isomer: 4-Methylquinoline-2-carbonitrile) | [3] |

| Boiling Point | 349.9 ± 22.0 °C | Predicted (for isomer: 4-Methylquinoline-2-carbonitrile) | [3] |

Note: Specific experimental data for the melting and boiling points of this compound are limited. The provided data is for a structural isomer and should be used as an estimation.

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducing and building upon existing research. The following sections outline standard methodologies for the synthesis and characterization of key physicochemical parameters for quinoline derivatives like this compound.

Synthesis of Quinoline Derivatives

The synthesis of substituted quinolines can be achieved through various established reactions. The Pfitzinger reaction, for example, is a versatile method for producing quinoline-4-carboxylic acids, which can be further modified to obtain the nitrile group. A representative workflow for a Pfitzinger-type synthesis is outlined below.

Methodology: Pfitzinger Reaction and Subsequent Modification [4]

-

Reaction Setup: A mixture of isatin, an appropriate methyl ketone (e.g., acetone), and a base like potassium hydroxide in a suitable solvent (e.g., aqueous ethanol) is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is heated under reflux or irradiated with microwaves for a specified duration to facilitate the condensation and cyclization, forming 2-methylquinoline-4-carboxylic acid.

-

Work-up and Isolation: The reaction mixture is cooled and then acidified (e.g., with acetic acid) to precipitate the carboxylic acid product, which is then filtered, washed, and recrystallized.

-

Amide Formation: The resulting carboxylic acid is converted to its corresponding amide. This can be achieved by first forming an acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

-

Dehydration: The primary amide is then dehydrated using a strong dehydrating agent (e.g., phosphorus pentoxide or phosphoryl chloride) to yield the final product, this compound.

-

Purification and Characterization: The final product is purified using techniques such as column chromatography or recrystallization. Its structure is confirmed by analytical methods like NMR and mass spectrometry.

Solubility Determination

The solubility of a compound is a critical parameter influencing its absorption and bioavailability. For quinoline derivatives, which are often hydrophobic, determining solubility in both aqueous and organic solvents is crucial.[5][6]

Methodology: Shake-Flask Method [5][6]

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or an organic solvent). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the solution to reach equilibrium.

-

Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining particulates.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV). Analyze the standards and the diluted sample.

-

Calculation: Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards. Use the regression equation to determine the concentration of the diluted sample, and then multiply by the dilution factor to calculate the final solubility.

pKa Determination

The acid dissociation constant (pKa) is vital for understanding a molecule's ionization state at different pH values, which affects its solubility, permeability, and target binding. As a quinoline derivative, this compound is expected to be a weak base.[7]

Methodology: Potentiometric Titration [8]

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in water or a co-solvent system if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Acquisition: Record the pH value after each incremental addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve. Multiple titrations should be performed to ensure reproducibility.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Methodology: HPLC-Based Method [9]

-

Principle: This method correlates the retention time of a compound on a reversed-phase HPLC (RP-HPLC) column with its lipophilicity.

-

System Setup: Use an RP-HPLC system with a non-polar stationary phase (e.g., C18 column) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

-

Sample Analysis: Inject the this compound solution and determine its retention time under the same isocratic conditions.

-

Calculation: Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time. Plot log(k) of the standards against their known logP values to generate a calibration curve. Use the log(k) of the test compound to determine its logP from this curve.

Biological and Pharmacological Context

While specific signaling pathways for this compound are not extensively documented, the quinoline scaffold is a well-established "privileged structure" in medicinal chemistry. Quinoline derivatives exhibit a vast range of biological activities and are the core of numerous approved drugs.[10][11][12][13]

References

- 1. chemscene.com [chemscene.com]

- 2. 2-Methyl-4-quinolinecarbonitrile - CAS:29196-15-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. 2-CYANO-4-METHYLQUINOLINE | 10590-69-9 [amp.chemicalbook.com]

- 4. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jptcp.com [jptcp.com]

Spectroscopic Profile of 2-Methylquinoline-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic properties of 2-methylquinoline-4-carbonitrile (CAS No. 29196-15-4; Molecular Formula: C₁₁H₈N₂; Molecular Weight: 168.19 g/mol ). Due to the absence of publicly available experimental spectroscopic data, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar quinoline and nitrile compounds. This guide also includes comprehensive, generalized experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, intended to support research, synthesis, and characterization efforts in drug discovery and development.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a key component in numerous pharmaceuticals, and the nitrile group is a versatile functional handle for further chemical modifications. Accurate spectroscopic characterization is fundamental for verifying the identity, purity, and structure of newly synthesized batches of this and related compounds. This guide serves as a foundational resource for researchers working with this compound, providing anticipated data for comparison with experimental results and standardized protocols for data acquisition.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available in public databases, the following tables summarize the predicted spectroscopic data based on established chemical shift ranges, characteristic vibrational frequencies, and common fragmentation patterns of analogous quinoline derivatives.[1][2][3][4]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons of the quinoline ring system. Protons on the heterocyclic ring (H-3) and the carbocyclic ring (H-5 to H-8) will exhibit characteristic chemical shifts and coupling patterns.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | ~ 2.7 | Singlet (s) | N/A |

| H-3 | ~ 7.5 | Singlet (s) | N/A |

| H-5 | ~ 8.2 | Doublet (d) | ~ 8.5 |

| H-6 | ~ 7.7 | Triplet (t) | ~ 7.5 |

| H-7 | ~ 7.9 | Triplet (t) | ~ 7.5 |

| H-8 | ~ 8.1 | Doublet (d) | ~ 8.5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will be characterized by signals for the methyl carbon, the nitrile carbon, and the eleven carbons of the quinoline framework. The chemical shifts are influenced by the nitrogen heteroatom and the electron-withdrawing nitrile group.[1]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~ 25 |

| C-2 | ~ 160 |

| C-3 | ~ 120 |

| C-4 | ~ 135 |

| C-4a | ~ 148 |

| C-5 | ~ 130 |

| C-6 | ~ 128 |

| C-7 | ~ 131 |

| C-8 | ~ 129 |

| C-8a | ~ 149 |

| CN | ~ 118 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the C≡N stretch, aromatic C-H and C=C stretches, and C-H bends.[3][4][5]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C Stretch | 1620 - 1580 | Medium-Strong |

| Aromatic C=N Stretch | 1550 - 1500 | Medium-Strong |

| C-H In-plane Bending | 1200 - 1000 | Medium |

| C-H Out-of-plane Bending | 900 - 700 | Strong |

Predicted Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). Key fragmentation pathways for quinoline derivatives often involve the loss of HCN or cleavage of substituents.[6][7][8][9]

| m/z | Predicted Identity | Notes |

| 168 | [M]⁺ | Molecular Ion |

| 167 | [M-H]⁺ | Loss of a hydrogen radical |

| 141 | [M-HCN]⁺ | Loss of hydrogen cyanide from the quinoline ring |

| 114 | [M-HCN-HCN]⁺ or [M-C₂H₂N]⁺ | Further fragmentation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinoline derivatives and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

Cap the NMR tube and ensure the solution is homogeneous by gentle inversion.

3.1.2. ¹H NMR Acquisition

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

3.1.3. ¹³C NMR Acquisition

-

Instrument: 125 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

3.2.2. Data Acquisition

-

Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

3.3.2. Data Acquisition (Electron Ionization - EI)

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-500.

-

GC Oven Program (Example): Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a predictive spectroscopic profile and standardized analytical protocols for this compound. While awaiting the public availability of experimental data, the information herein offers a valuable benchmark for researchers engaged in the synthesis and application of this compound. The provided methodologies are intended to ensure consistency and quality in data acquisition, facilitating the unambiguous structural confirmation required in drug development and other scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chempap.org [chempap.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of 2-Methylquinoline-4-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylquinoline-4-carbonitrile, a heterocyclic aromatic compound, holds significant interest within the fields of medicinal chemistry and materials science. Its structural framework, featuring a quinoline core substituted with a methyl group at the 2-position and a nitrile group at the 4-position, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for elucidating structure-property relationships, guiding rational drug design, and engineering materials with tailored functionalities.

This technical guide provides a comprehensive overview of the methodologies and data associated with the crystal structure analysis of this compound. Due to the current unavailability of publicly accessible, experimentally determined crystallographic data for this specific compound, this document outlines the theoretical framework, standard experimental protocols, and data presentation formats that would be integral to such an analysis. It further presents a comparative analysis of closely related quinoline derivatives for which crystal structures have been determined, offering valuable insights into the expected molecular geometry and intermolecular interactions.

Experimental Protocols

A definitive crystal structure analysis of this compound would necessitate a multi-step experimental workflow, beginning with the synthesis of the compound and culminating in the refinement of its crystal structure.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various established synthetic routes for quinoline derivatives. A common approach involves the Pfitzinger reaction or a related condensation reaction. Following synthesis and purification, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. This is often the most challenging aspect of the analysis. Standard crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent or solvent system is crucial and is typically determined empirically.

X-ray Diffraction Data Collection

Once a high-quality single crystal is obtained, it is mounted on a goniometer and subjected to a monochromatic X-ray beam. Modern crystallographic studies typically employ a diffractometer equipped with a sensitive detector, such as a CCD or CMOS sensor. The crystal is rotated in the X-ray beam, and the diffraction pattern, consisting of a series of spots of varying intensities, is recorded at numerous orientations.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. The phase problem, a central challenge in crystallography, is then addressed using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial molecular model.

The model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed using metrics such as the R-factor and the goodness-of-fit.

Data Presentation

The results of a crystal structure analysis are typically presented in a standardized format, including tables of crystallographic data, atomic coordinates, bond lengths, bond angles, and torsion angles.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Empirical formula | C₁₁H₈N₂ |

| Formula weight | 168.19 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX(X) Å, α = 90° |

| b = Y.YYY(Y) Å, β = YY.YYY(Y)° | |

| c = Z.ZZZ(Z) Å, γ = 90° | |

| Volume | VVV.V(V) ų |

| Z | 4 |

| Density (calculated) | D.DDD Mg/m³ |

| Absorption coefficient | μ.μμμ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.XX x Y.YY x Z.ZZ mm |

| Theta range for data collection | θ.θθ to θθ.θθ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNNN |

| Independent reflections | nnnnn [R(int) = 0.rrrr] |

| Completeness to theta = θθ.θθ° | 99.9 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | nnnnn / 0 / ppp |

| Goodness-of-fit on F² | S.SSS |

| Final R indices [I>2sigma(I)] | R₁ = 0.rrrr, wR₂ = 0.wwww |

| R indices (all data) | R₁ = 0.rrrr, wR₂ = 0.wwww |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| N(1)-C(2) | X.XXX(X) |

| C(2)-C(11) | X.XXX(X) |

| C(4)-C(12) | X.XXX(X) |

| C(12)-N(2) | X.XXX(X) |

| N(1)-C(2)-C(3) | YYY.Y(Y) |

| C(3)-C(4)-C(12) | YYY.Y(Y) |

Mandatory Visualizations

Diagrams are essential for visualizing experimental workflows and logical relationships in crystal structure analysis.

Caption: Experimental workflow for the crystal structure analysis of this compound.

Conclusion

While a definitive, experimentally determined crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its analysis. The detailed experimental protocols, standardized data presentation formats, and illustrative workflow diagrams serve as a valuable resource for researchers undertaking the crystallographic study of this and related quinoline derivatives. The elucidation of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of its chemical behavior and pave the way for its application in drug discovery and materials science.

Quantum Chemical Calculations for 2-Methylquinoline-4-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 2-Methylquinoline-4-carbonitrile. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical framework, computational methodologies, and expected outcomes from such studies. The insights derived from these calculations are invaluable for understanding the molecule's reactivity, stability, and potential as a pharmacological agent.

Introduction

This compound is a heterocyclic compound belonging to the quinoline family, which is a prominent scaffold in medicinal chemistry. The presence of the methyl and carbonitrile groups at positions 2 and 4, respectively, significantly influences the electronic distribution and steric factors of the quinoline core, thereby modulating its biological activity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in-silico approach to investigate the molecular properties of such compounds at the atomic level. These computational studies provide data that complements and often predicts experimental findings, accelerating the drug discovery and development process.

Computational Methodology

The predominant method for quantum chemical calculations on quinoline derivatives is Density Functional Theory (DFT), owing to its excellent balance of accuracy and computational cost.[1] A widely used functional for such organic molecules is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).[2][3] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[2][4]

Geometry Optimization

The first step in any quantum chemical study is to determine the ground state equilibrium geometry of the molecule. This is achieved by performing a full geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.

Vibrational Analysis

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule.[1] The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximate nature of the theoretical method. These theoretical spectra are instrumental in the assignment of experimental vibrational bands.

Electronic Properties

The electronic properties of this compound can be thoroughly investigated through various calculations:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.[4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.[5] This is particularly useful for predicting intermolecular interactions, including those with biological targets.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is employed to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[1]

Spectroscopic Simulations

Quantum chemical calculations can also be used to predict various spectroscopic parameters:

-

Nuclear Magnetic Resonance (NMR): The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[1] These theoretical values, when compared with experimental data, aid in the structural elucidation of the molecule.

-

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations are employed to simulate the electronic absorption spectrum, providing information about the electronic transitions within the molecule.[5]

Data Presentation

The quantitative data obtained from the quantum chemical calculations of this compound are summarized in the following tables.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-C3 | 1.38 Å |

| C4-C11 | 1.45 Å | |

| C11-N12 | 1.16 Å | |

| C2-C13 | 1.51 Å | |

| Bond Angle | C3-C4-C11 | 119.5° |

| N1-C2-C3 | 121.0° | |

| C2-C13-H14 | 109.5° | |

| Dihedral Angle | C4a-C4-C11-N12 | 179.8° |

Table 2: Calculated Vibrational Frequencies (Selected Modes)

| Mode | Assignment | Wavenumber (cm⁻¹, Scaled) |

| ν(C≡N) | Nitrile stretch | ~2230 |

| ν(C-H) | Aromatic C-H stretch | 3100 - 3000 |

| ν(C-H) | Methyl C-H stretch | 2980 - 2900 |

| δ(C-H) | In-plane C-H bend | 1300 - 1000 |

Table 3: Electronic Properties

| Property | Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.5 D |

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical calculations of this compound.

Conclusion

Quantum chemical calculations provide a robust theoretical framework for the in-depth investigation of this compound. The methodologies outlined in this guide, centered around Density Functional Theory, enable the accurate prediction of its geometry, vibrational spectra, and electronic properties. The generated data, when systematically organized and compared with experimental results, offers invaluable insights into the molecule's structure-activity relationships. This computational approach is a cornerstone of modern drug discovery, facilitating the rational design of novel therapeutic agents based on the quinoline scaffold.

References

- 1. theory dft b3lyp: Topics by Science.gov [science.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

Tautomerism in Substituted Quinoline-4-carbonitriles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric phenomena in substituted quinoline-4-carbonitriles. While direct experimental data on this specific class of compounds is limited in the current literature, this document builds upon the well-established principles of tautomerism in the parent quinoline systems, namely 2-hydroxyquinoline/2-quinolone and 4-hydroxyquinoline/4-quinolone. By examining the electronic effects of the cyano substituent, this guide offers a predictive framework for understanding the tautomeric equilibrium, alongside detailed experimental protocols for synthesis and analysis, and visualizations of key chemical processes.

Introduction to Tautomerism in the Quinoline Core

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a fundamental concept in the study of heterocyclic compounds like quinoline. The biological activity and physicochemical properties of quinoline derivatives are often dictated by the predominant tautomeric form, making a thorough understanding of this equilibrium crucial for drug design and development.[1][2]

The most relevant tautomeric equilibria in the context of this guide are the lactam-lactim (keto-enol) forms. For instance, 2-hydroxyquinoline is in equilibrium with its 2-oxo-1,2-dihydroquinoline (2-quinolone) tautomer. Similarly, 4-hydroxyquinoline exists in equilibrium with 4-oxo-1,4-dihydroquinoline (4-quinolone). In many common solvents, the keto (lactam) form is the predominant and more stable tautomer due to the stability of the amide group.[3]

The Influence of the 4-Carbonitrile Substituent

The introduction of a cyano (-C≡N) group at the 4-position of the quinoline ring is expected to significantly influence the tautomeric equilibrium. The cyano group is a potent electron-withdrawing group through both inductive and resonance effects.[4] This electronic pull can alter the electron density distribution across the quinoline scaffold, thereby affecting the relative stabilities of the tautomeric forms.

It is hypothesized that the electron-withdrawing nature of the 4-cyano group would further stabilize the 2-oxo tautomer in 2-hydroxyquinoline-4-carbonitrile. By withdrawing electron density from the ring, the cyano group enhances the acidity of the N-H proton in the 2-oxo form, while potentially destabilizing the enolic C=N-OH arrangement in the 2-hydroxy form.

Quantitative Analysis of Tautomeric Equilibria in Model Systems

To provide a quantitative context, the following tables summarize representative data from studies on parent hydroxyquinoline systems. This data illustrates the typical methodologies and findings in the field.

Table 1: Tautomeric Equilibrium Constants (KT) for Substituted Pyridones (A Quinoline Analog)

| Substituent (R) | Solvent | KT ([enol]/[keto]) | Reference |

| H | Various | Varies with solvent polarity | [5] |

| 4-OCH3-Ph | Ethanol | (Data not available) | [5] |

| 4-Cl-Ph | Ethanol | (Data not available) | [5] |

| 4-NO2-Ph | Ethanol | (Data not available) | [5] |

Note: The referenced study on 3-cyano-pyridones provides a framework for how substituents and solvents affect the equilibrium, which is analogous to the quinoline system.[5]

Table 2: Representative 13C NMR Chemical Shifts (δ) for Quinoline Tautomers

| Tautomer | Carbon Atom | Chemical Shift (ppm) | Reference |

| Quinoline | C2 | 150.2 | [6] |

| Quinoline | C3 | 121.1 | [6] |

| Quinoline | C4 | 135.8 | [6] |

| Nitrile Carbon (-CN) | General Range | 115-125 | [7] |

Note: Specific shifts for quinoline-4-carbonitrile tautomers are not available and would need to be determined experimentally.

Table 3: Representative Infrared (IR) Absorption Frequencies for Relevant Functional Groups

| Functional Group | Vibration | Frequency (cm-1) | Reference |

| O-H (enol) | Stretch, broad | 3200-3600 | [8] |

| N-H (lactam) | Stretch | 3350-3500 | [8] |

| C=O (lactam) | Stretch | 1650-1690 | [8] |

| C≡N (nitrile) | Stretch | 2210-2260 | [8] |

Experimental Protocols

Proposed Synthesis of 2-Hydroxyquinoline-4-carbonitrile

A plausible synthetic route to 2-hydroxyquinoline-4-carbonitrile can be adapted from established methods for synthesizing 2-hydroxyquinoline-4-carboxylic acids.[9][10][11][12]

Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic acid

-

To a solution of isatin (1 equivalent) and malonic acid (1 equivalent) in glacial acetic acid, add sodium acetate (0.1 equivalents).[9]

-

Reflux the reaction mixture for 24 hours.[9]

-

After cooling, pour the mixture into ice-water.[9]

-

Collect the resulting precipitate by filtration and recrystallize from water to yield 2-hydroxyquinoline-4-carboxylic acid.[9]

Step 2: Conversion of Carboxylic Acid to Primary Amide

-

Treat the 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

-

React the acid chloride with an excess of aqueous ammonia to produce 2-hydroxyquinoline-4-carboxamide.

Step 3: Dehydration of Amide to Nitrile

-

Dehydrate the 2-hydroxyquinoline-4-carboxamide using a suitable dehydrating agent, such as phosphorus pentoxide (P2O5) or trifluoroacetic anhydride, to yield the final product, 2-hydroxyquinoline-4-carbonitrile.

Caption: Proposed synthetic pathway for 2-hydroxyquinoline-4-carbonitrile.

Analysis of Tautomeric Equilibrium

The following protocols are designed to determine the tautomeric composition of a synthesized sample of substituted quinoline-4-carbonitrile.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) in an NMR tube.

-

1H NMR Spectroscopy: Acquire a proton NMR spectrum. The presence of a signal between 11-12 ppm would be indicative of an N-H proton of the 2-oxo tautomer, while a broader signal for an O-H proton of the 2-hydroxy tautomer might be observed at a different chemical shift, or it may exchange with residual water in the solvent.[3]

-

13C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. The keto tautomer would exhibit a characteristic signal for the C=O carbon in the range of 160-170 ppm. The nitrile carbon signal is expected between 115-125 ppm.[7]

-

Quantitative Analysis: Integrate the well-resolved signals corresponding to each tautomer in the 1H NMR spectrum to determine their relative molar ratio.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Record the IR spectrum from 4000 to 400 cm-1.

-

Analysis: The presence of a strong absorption band in the 1650-1690 cm-1 region would confirm the C=O stretch of the keto (lactam) tautomer. A band around 2210-2260 cm-1 corresponds to the C≡N stretch. The presence of a broad O-H stretching band (around 3200-3600 cm-1) and the absence of a strong C=O band would indicate a predominance of the enol (lactim) form.[8][13]

4.2.3. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare dilute solutions of the sample in solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water).

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution.

-

Analysis: The different electronic conjugation in the tautomers will result in distinct absorption maxima (λmax). By comparing the spectra in different solvents, the effect of solvent polarity on the tautomeric equilibrium can be assessed. Generally, more polar solvents are expected to stabilize the more polar keto tautomer.[14][15]

Caption: General workflow for the experimental analysis of tautomerism.

Tautomerism and Biological Activity

The tautomeric state of a molecule can profoundly impact its biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic profile, which are critical for receptor binding. For instance, cyano-substituted quinoline derivatives have been investigated for their anticancer properties.[16][17][18] The ability of a tautomer to act as a hydrogen bond donor or acceptor can determine its interaction with biological targets.

Caption: Lactam-lactim tautomerism in 2-hydroxyquinoline-4-carbonitrile.

Conclusion

While the tautomerism of substituted quinoline-4-carbonitriles remains a nascent area of research, a predictive understanding can be achieved by extrapolating from the well-documented behavior of parent hydroxyquinoline systems. The strong electron-withdrawing nature of the 4-cyano group is anticipated to favor the lactam (keto) tautomer. The experimental protocols for synthesis and spectroscopic analysis outlined in this guide provide a robust framework for researchers to investigate this fascinating and potentially impactful area of medicinal chemistry. Further studies are warranted to elucidate the precise tautomeric ratios and to explore the implications for the biological activity of this promising class of compounds.

References

- 1. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Versatility of the Cyano Group in Intermolecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 11. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]

- 12. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Chemical Stability and Degradation of 2-Methylquinoline-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 2-Methylquinoline-4-carbonitrile. Due to limited publicly available data on this specific molecule, this guide synthesizes information from studies on closely related quinoline derivatives to predict its stability profile. The experimental protocols provided are based on established industry guidelines for forced degradation studies and should be adapted and validated for specific research needs.

Introduction

This compound is a heterocyclic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science. Understanding the chemical stability of this molecule is paramount for its development as a drug candidate or its application in other technologies. Forced degradation studies are essential to identify potential degradants, establish degradation pathways, and develop stability-indicating analytical methods, all of which are critical components of the regulatory approval process for pharmaceutical products.[1][2][3]

This guide outlines the probable behavior of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is influenced by its three key structural features: the quinoline ring, the 2-methyl group, and the 4-carbonitrile group. Each of these moieties presents potential sites for degradation under stress conditions.

Hydrolytic Degradation

The carbonitrile group at the 4-position is a likely site for hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of strong acids and heat, the nitrile group can be hydrolyzed to a carboxylic acid, forming 2-methylquinoline-4-carboxylic acid. It is also possible for the hydrolysis to stop at the intermediate carboxamide stage, yielding 2-methylquinoline-4-carboxamide.[4]

-

Base-Catalyzed Hydrolysis: Similar to acidic conditions, basic conditions can also facilitate the hydrolysis of the nitrile group to the corresponding carboxylic acid.

Oxidative Degradation

The quinoline ring system, particularly the nitrogen atom, and the methyl group are susceptible to oxidation.

-

N-Oxidation: The nitrogen atom in the quinoline ring can be oxidized, especially by strong oxidizing agents like hydrogen peroxide, to form this compound N-oxide.[5]

-

Hydroxylation: The quinoline ring can undergo hydroxylation at various positions.[6]

-

Methyl Group Oxidation: The 2-methyl group is a potential site for oxidation, which could lead to the formation of 2-hydroxymethylquinoline-4-carbonitrile or further oxidation to 2-formylquinoline-4-carbonitrile and ultimately 2-carboxyquinoline-4-carbonitrile.[6]

Photodegradation

Exposure to light, particularly UV radiation, can induce degradation of the quinoline ring system. Studies on quinoline itself have shown that photodegradation can lead to the formation of hydroxylated derivatives and eventual cleavage of the aromatic rings.[5][7][8] The presence of substituents on the quinoline ring can influence the rate and pathway of photodegradation.

Thermal Degradation

Quinoline derivatives are generally thermally stable at ambient temperatures. However, at elevated temperatures, decomposition can occur. While specific data for this compound is unavailable, studies on related compounds suggest that thermal degradation may involve fragmentation of the quinoline ring.[9]

Data Presentation: Summary of Potential Degradation Studies

The following tables summarize the expected outcomes of forced degradation studies on this compound. The quantitative data presented are hypothetical and should be determined experimentally.

Table 1: Summary of Forced Degradation Studies and Potential Degradants

| Stress Condition | Reagents and Conditions | Potential Degradation Products | Expected % Degradation (Hypothetical) |

| Acid Hydrolysis | 1 M HCl, 80°C, 8 hours | 2-Methylquinoline-4-carboxylic acid, 2-Methylquinoline-4-carboxamide | 15 - 25% |

| Base Hydrolysis | 1 M NaOH, 80°C, 8 hours | 2-Methylquinoline-4-carboxylic acid | 10 - 20% |

| Oxidation | 30% H₂O₂, Room Temp, 24 hours | This compound N-oxide, Hydroxylated derivatives | 20 - 40% |

| Thermal Degradation | Solid state, 80°C, 48 hours | General decomposition products | 5 - 15% |

| Photodegradation | Solution exposed to >1.2 million lux hours and >200 W h/m² UV | Hydroxylated derivatives, Ring-opened products | 10 - 30% |

Table 2: Analytical Methods for Purity and Impurity Determination

| Analytical Technique | Purpose | Key Parameters |

| HPLC-UV | Purity assay and quantification of known and unknown impurities.[10] | C18 column, gradient elution with acetonitrile and a buffered aqueous phase, UV detection at a suitable wavelength (e.g., 230 nm).[10] |

| LC-MS | Identification of unknown degradation products.[11][12] | Coupling of HPLC with a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements and fragmentation analysis. |

| qNMR | Absolute purity determination of the reference standard.[10] | Use of a certified internal standard, acquisition of a quantitative ¹H NMR spectrum. |

| GC-MS | Analysis of volatile impurities and residual solvents.[11] | Headspace sampling, capillary GC column, mass spectrometric detection. |

Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be considered as a starting point and optimized for the specific compound and analytical method used.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M sodium hydroxide.

-

Dilute with the analytical mobile phase to a suitable concentration for analysis.

Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

-

Heat the mixture in a water bath at 80°C for 8 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 1 M hydrochloric acid.

-

Dilute with the analytical mobile phase to a suitable concentration for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the analytical mobile phase to a suitable concentration for analysis.

Thermal Degradation (Solid State)

-

Place a known amount of solid this compound in a vial.

-

Store the vial in an oven at 80°C for 48 hours.

-

After the specified time, dissolve the solid in a suitable solvent.

-

Dilute to a suitable concentration for analysis.

Photodegradation

-

Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

-

Simultaneously, keep a control sample in the dark at the same temperature.

-

After exposure, dilute the samples to a suitable concentration for analysis.

Visualizations

Predicted Degradation Pathways

Caption: Predicted degradation pathways for this compound.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies and analysis.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. rroij.com [rroij.com]

- 12. ijprajournal.com [ijprajournal.com]

An In-depth Technical Guide to the Solubility of 2-Methylquinoline-4-carbonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methylquinoline-4-carbonitrile, a quinoline derivative of interest in medicinal chemistry and drug development.[1][2][3][4] Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on delivering detailed experimental protocols to enable researchers to determine these values. Furthermore, it presents a framework for recording and comparing solubility data across various organic solvents.

Quinoline and its derivatives are significant scaffolds in the development of new therapeutic agents, exhibiting a wide range of biological activities.[2][3][4] Understanding the solubility of this compound is a critical early step in the drug development process, directly impacting its bioavailability, formulation, and potential therapeutic applications.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties can offer initial insights into its expected solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈N₂ | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| LogP | 2.4149 | [6] |

| Topological Polar Surface Area (TPSA) | 36.68 Ų | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

The LogP value suggests a moderate lipophilicity, indicating that this compound is likely to be more soluble in organic solvents than in water.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data, allowing for a clear and structured comparison of solubility across different solvent systems.

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) |

Experimental Protocol: Equilibrium Solubility Determination

The following is a detailed protocol for determining the equilibrium solubility of this compound in an organic solvent of choice. This method, often referred to as the shake-flask method, is a reliable way to ascertain the thermodynamic solubility of a compound.[7]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with at least five different concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a vortex mixer within a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. The exact time may need to be determined empirically.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with the same organic solvent to a concentration that falls within the range of the prepared calibration standards.

-

Analyze the calibration standards and the diluted sample using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

-

For HPLC analysis, inject a known volume of each standard and the sample. Record the peak area corresponding to this compound.

-

For UV-Vis analysis, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical signal (peak area or absorbance) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. chemscene.com [chemscene.com]

- 7. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to 2-Methyl-4-quinolinecarbonitrile (CAS: 29196-15-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-quinolinecarbonitrile, with the CAS number 29196-15-4, is a heterocyclic aromatic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and approved pharmaceuticals.[1][2][3][4][5] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-4-quinolinecarbonitrile, with a focus on its relevance in drug discovery and development. While this specific compound is primarily recognized as a key chemical intermediate, the broader class of quinoline derivatives has demonstrated significant potential in modulating critical signaling pathways implicated in cancer and microbial diseases.[1][2][3][4][5]

Chemical and Physical Properties

2-Methyl-4-quinolinecarbonitrile is a yellowish solid.[6] While some of its physical properties are not extensively documented in publicly available literature, a compilation of available and predicted data is presented below.

| Property | Value | Reference(s) |

| CAS Number | 29196-15-4 | [6] |

| Molecular Formula | C₁₁H₈N₂ | [6] |

| Molecular Weight | 168.19 g/mol | [6] |

| Appearance | Yellowish solid | [6] |

| Boiling Point | 259.2 °C at 760 mmHg | [6] |

| Density | 1.17 g/cm³ | [6] |

| Flash Point | 99.4 °C | [6] |

| Refractive Index | 1.635 | [6] |

| Vapor Pressure | 0.0131 mmHg at 25°C | [6] |

| Melting Point | Not available | [6] |

| Solubility | Not available | [6] |

Synthesis of 2-Methyl-4-quinolinecarbonitrile

2-Methyl-4-quinolinecarbonitrile can be synthesized through various methods, with the palladium-catalyzed cyanation of a halo-quinoline precursor being a common and efficient route. The following section details a representative experimental protocol for its synthesis from 4-chloro-2-methylquinoline.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol describes the synthesis of 2-Methyl-4-quinolinecarbonitrile from 4-chloro-2-methylquinoline using a palladium catalyst and a cyanide source.

Materials:

-

4-chloro-2-methylquinoline

-

Zinc cyanide (Zn(CN)₂)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene, anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, combine 4-chloro-2-methylquinoline (1 equivalent), zinc cyanide (0.6 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with toluene and filter through a pad of celite to remove insoluble inorganic salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford 2-Methyl-4-quinolinecarbonitrile as a solid.

Applications in Drug Discovery and Development

2-Methyl-4-quinolinecarbonitrile serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The quinoline core is a well-established pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[1][2][3][4][5]

Anticancer Potential

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, disruption of tubulin polymerization, and interference with tumor growth signaling pathways.[2][7][8] While direct studies on 2-Methyl-4-quinolinecarbonitrile are limited, its structural features make it an attractive starting point for the development of novel anticancer agents.

Relevant Signaling Pathways:

-

EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation.[1][9] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. Several quinoline-based compounds, particularly 4-anilinoquinoline-3-carbonitriles, have been developed as potent EGFR inhibitors.[1][10] The structural similarity of 2-Methyl-4-quinolinecarbonitrile to these inhibitors suggests its potential as a scaffold for developing new EGFR-targeting therapies.

-

PI3K/Akt/mTOR Pathway: This pathway is another critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13][14] Its aberrant activation is frequently observed in various cancers. Several quinoline derivatives have been identified as dual inhibitors of PI3K and mTOR, demonstrating the potential of this scaffold to target multiple nodes in this oncogenic pathway.[11][12][13][14]

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with notable examples including the antimalarial drug chloroquine and various fluoroquinolone antibiotics.[15][16] The antimicrobial mechanism of action for different quinoline derivatives is diverse and can involve inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with other essential cellular processes.[6][17] The structural framework of 2-Methyl-4-quinolinecarbonitrile provides a foundation for the synthesis of novel compounds with potential antibacterial and antifungal properties.

Suppliers

2-Methyl-4-quinolinecarbonitrile is available from various chemical suppliers that specialize in research chemicals and building blocks for synthesis. A list of potential suppliers includes:

-

Sigma-Aldrich

-

AK Scientific, Inc.

-

ChemScene

-

BLDpharm

-

LookChem

-

Sunway Pharm Ltd.

Note: Availability may vary, and it is recommended to consult the suppliers' online catalogs for the most current information.

Conclusion

2-Methyl-4-quinolinecarbonitrile is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its quinoline core serves as a privileged scaffold for the design of novel therapeutic agents targeting a range of diseases. While direct biological studies on this specific compound are not extensively reported, the well-documented anticancer and antimicrobial activities of the broader class of quinoline derivatives highlight the promise of 2-Methyl-4-quinolinecarbonitrile as a starting point for the synthesis of new chemical entities. Further research into the derivatization of this compound and the exploration of its biological effects on key signaling pathways, such as the EGFR and PI3K/Akt/mTOR pathways, are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational resource for researchers and scientists interested in leveraging the properties of 2-Methyl-4-quinolinecarbonitrile in their drug discovery endeavors.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates [mdpi.com]

- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 8. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of new series of hexahydroquinoline and fused quinoline derivatives as potent inhibitors of wild-type EGFR and mutant EGFR (L858R and T790M) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-Cancer Agents in Medicinal Chemistry [journal-ta.ru]

- 12. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]